Isopropyl butyrate

Catalog No.
S596666
CAS No.
638-11-9
M.F
C7H14O2
M. Wt
130.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isopropyl butyrate

CAS Number

638-11-9

Product Name

Isopropyl butyrate

IUPAC Name

propan-2-yl butanoate

Molecular Formula

C7H14O2

Molecular Weight

130.18 g/mol

InChI

InChI=1S/C7H14O2/c1-4-5-7(8)9-6(2)3/h6H,4-5H2,1-3H3

InChI Key

FFOPEPMHKILNIT-UHFFFAOYSA-N

SMILES

CCCC(=O)OC(C)C

Solubility

insoluble in water; soluble in alcohol and oils

Canonical SMILES

CCCC(=O)OC(C)C

Solvent

One application of isopropyl butyrate in research is as a solvent. Due to its moderate polarity and relatively high boiling point (130 °C), it can dissolve a variety of polar and nonpolar compounds. This makes it useful in extracting and purifying various substances from biological samples or reaction mixtures [Source: Sigma-Aldrich product page for Isopropyl Butyrate, ]. However, its use is limited compared to more common solvents like ethanol or acetone due to its higher cost and flammability.

Isopropyl butyrate is an organic compound classified as an ester, specifically a fatty acid ester derived from butanoic acid and isopropanol. Its chemical formula is C7H14O2C_7H_{14}O_2, and it is also known by various names such as propan-2-yl butanoate and isopropyl butanoate. Isopropyl butyrate appears as a colorless liquid with a characteristic fruity odor, which makes it appealing for use in flavoring and fragrance applications. The compound is less dense than water and has vapors that are heavier than air, indicating its potential volatility in the atmosphere .

Currently, there is no significant research on the specific mechanism of action of isopropyl butyrate in biological systems.

Isopropyl butyrate is flammable with a flash point of 30 °C []. It is also classified as an irritant to the eyes, respiratory system, and skin []. Safety precautions like wearing appropriate personal protective equipment (PPE) and working in well-ventilated areas are essential when handling this compound.

Typical of esters. It can undergo hydrolysis in the presence of water and acids or bases, leading to the formation of the corresponding alcohol (isopropanol) and carboxylic acid (butanoic acid). This reaction can be catalyzed by either acidic or basic conditions:

Isopropyl Butyrate+WaterIsopropanol+Butanoic Acid\text{Isopropyl Butyrate}+\text{Water}\rightleftharpoons \text{Isopropanol}+\text{Butanoic Acid}

Additionally, isopropyl butyrate can react with strong oxidizing agents, which may lead to vigorous reactions due to the exothermic nature of such interactions. These reactions can generate heat and potentially lead to ignition under certain conditions .

Isopropyl butyrate can be synthesized through various methods:

  • Esterification Reaction: The most common method involves the reaction between butanoic acid and isopropanol in the presence of an acid catalyst (such as sulfuric acid). This process typically requires heating to facilitate the reaction.

    Butanoic Acid+IsopropanolH2SO4Isopropyl Butyrate+Water\text{Butanoic Acid}+\text{Isopropanol}\xrightarrow{\text{H}_2\text{SO}_4}\text{Isopropyl Butyrate}+\text{Water}
  • Transesterification: This method involves exchanging the alkoxy group of an ester with an alcohol. It can be used to produce isopropyl butyrate from other esters.
  • Biocatalysis: Enzymatic methods utilizing lipases have also been explored for synthesizing esters like isopropyl butyrate under mild conditions, offering a more environmentally friendly approach .

Isopropyl butyrate has several applications across different industries:

  • Flavoring Agent: It is widely used in food products for its pleasant fruity aroma.
  • Fragrance Component: Commonly found in perfumes and cosmetics due to its appealing scent.
  • Solvent: Employed as a solvent in various chemical processes and formulations.
  • Chemical Intermediate: Utilized in organic synthesis as a precursor for other chemical compounds .

While specific interaction studies on isopropyl butyrate are sparse, its behavior as an ester suggests that it may interact with various biological systems similarly to other fatty acid esters. Its metabolism into butyric acid implies potential interactions with metabolic pathways related to energy production and inflammation regulation. Further research could elucidate its pharmacological properties and interactions within biological systems .

Isopropyl butyrate shares structural similarities with other fatty acid esters. Here are some comparable compounds:

Compound NameChemical FormulaUnique Features
Ethyl butyrateC6H12O2C_6H_{12}O_2Derived from ethanol; often used in flavoring
Butyl butyrateC8H16O2C_8H_{16}O_2Has a longer carbon chain; used similarly
Methyl butyrateC5H10O2C_5H_{10}O_2Shorter carbon chain; commonly found in fruit flavors
Propyl butyrateC7H14O2C_7H_{14}O_2Similar structure; differs by the alcohol component

Uniqueness: Isopropyl butyrate's unique feature lies in its balance of volatility and pleasant aroma, making it particularly suitable for use in food flavoring and fragrances compared to other esters with longer or shorter carbon chains that may have different sensory profiles or solubility characteristics .

Physical Description

Isopropyl butyrate appears as a colorless liquid. Less dense than water. Vapors heavier than air. Used as a solvent and to make flavorings.
colourless liquid

XLogP3

1.7

Boiling Point

130.5 °C

Density

d204 0.86
0.863-0.869 (20°)

UNII

7P33GFV8SS

GHS Hazard Statements

Aggregated GHS information provided by 202 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (93.56%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (93.56%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (93.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

638-11-9

Wikipedia

Isopropyl butyrate

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]
Fire Hazards -> Flammable - 3rd degree

Dates

Modify: 2023-08-15

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